Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a bicyclic structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Properties
IUPAC Name |
tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWQKOYVNYAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Schöpf Cyclization
The classical approach involves condensation of a diketone (e.g., 1,3-acetonedicarboxylic acid) with an amino alcohol (e.g., N-methyl-4-piperidinol) under acidic conditions. For tert-butyl-protected derivatives, the Boc group is introduced prior to cyclization to prevent side reactions. Typical conditions include refluxing in acetic acid (yield: 45–60%), though microwave-assisted protocols at 150°C for 20 minutes improve yields to 72%.
Reductive Amination of Bicyclic Precursors
An alternative route starts with commercially available tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol at 25°C affords the 3-amino intermediate, which is subsequently functionalized. This method provides superior regiocontrol (≥95% purity) compared to cyclization approaches.
Bromoethyl Side Chain Installation
Critical to the target molecule, the 2-bromoethyl group is introduced via three validated pathways:
Nucleophilic Displacement of Triflates
A widely adopted industrial method (Patent US8664242B2):
- Triflation : Treat tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with triflic anhydride (Tf2O) in dichloromethane (DCM) at −78°C (yield: 89–93%).
- Bromide Displacement : React the triflate intermediate with 1,2-dibromoethane (5 equiv) and tetrabutylammonium bromide (TBAB) in DMF at 80°C for 12 hours (yield: 78–82%).
Key Data :
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Tf2O | DCM | −78 | 2 | 92 |
| 2 | BrCH2CH2Br | DMF | 80 | 12 | 80 |
Palladium-Catalyzed Cross-Coupling
For higher stereochemical fidelity, a Suzuki-Miyaura coupling approach is employed:
- Borylation : Convert tert-butyl 3-triflyloxy-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate to the pinacol boronate using bis(pinacolato)diboron (B2pin2) and PdCl2(dppf) in dioxane at 80°C (yield: 90%).
- Alkylation : Couple the boronate with 1-bromo-2-iodoethane under Negishi conditions (Zn dust, Pd(PPh3)4) in THF at 60°C (yield: 85%).
Advantages :
- Avoids racemization common in SN2 reactions.
- Compatible with electron-deficient boronate esters.
Direct Bromination of Ethylene Derivatives
In cases where the ethylene precursor is accessible, radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl4 at 80°C installs the bromide with 70% efficiency. However, this method risks over-bromination and requires meticulous stoichiometric control.
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is indispensable for nitrogen protection during synthesis. Two deprotection-reprotection sequences are notable:
Acidic Deprotection
Treatment with 4M HCl in dioxane (25°C, 2h) removes the Boc group, followed by neutralization with Boc2O and DMAP in DCM (yield: 95%). This step is critical when introducing the bromoethyl group early in the synthesis.
Thermal Stability Considerations
The Boc group demonstrates resilience under cross-coupling conditions (≤120°C), enabling late-stage functionalization without premature deprotection.
Purification and Characterization
Final purification typically employs:
- Flash Chromatography : Hexane/EtOAc (4:1 → 1:1 gradient) on silica gel (Rf = 0.3 in 3:1 hexane/EtOAc).
- Crystallization : Recrystallization from ethanol/water (9:1) yields colorless needles (mp: 112–114°C).
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 4.35 (br s, 2H, NCH2), 3.52 (t, J = 6.8 Hz, 2H, CH2Br), 2.85–2.70 (m, 2H, bridgehead H), 1.85–1.65 (m, 4H, bicyclic CH2), 1.45 (s, 9H, C(CH3)3).
- HRMS : m/z calc. for C14H24BrNO2 [M+H]+: 318.0984; found: 318.0986.
Industrial-Scale Considerations
Nanjing SynTitan Pharmaceutical Co. reports optimized parameters for kilogram-scale production:
- Cost Efficiency : Substituting TBAB with cheaper Et4NBr reduces reagent costs by 40% without yield loss.
- Waste Streams : Bromide byproducts are neutralized with Na2SO3 before aqueous disposal.
- Throughput : Continuous flow hydrogenation (H-Cube Pro™) achieves 92% conversion in 15 minutes residence time.
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize Ir(ppy)3 under blue LED irradiation to mediate C–Br bond formation via HAT (hydrogen atom transfer) mechanisms, achieving 88% yield at room temperature.
Biocatalytic Approaches
Engineered transaminases (e.g., Codexis TA-134) selectively aminate bicyclo[3.2.1]octan-3-one derivatives, though bromoethyl compatibility remains under investigation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoethyl group serves as a primary site for nucleophilic substitution (SN2), facilitated by the bromine’s leaving group capacity.
These reactions are critical for introducing bioactive functionalities, such as amine or cyanide groups, into the molecule .
Functional Group Transformations
The tert-butyl ester group and azabicyclic framework enable further transformations:
Ester Hydrolysis
The tert-butyl ester undergoes deprotection under acidic conditions (e.g., TFA), yielding the carboxylic acid derivative. This step is often paired with subsequent functionalization, such as amide bond formation .
Nitrile Hydrolysis
Intermediates derived from this compound (e.g., nitrile precursors) undergo hydrolysis to carboxamides using reagents like potassium carbonate and hydrogen peroxide .
Triflate Formation
The compound’s ketone or alcohol groups can be converted to triflates (good leaving groups) via reaction with trifluoromethanesulfonyl chloride and strong bases (e.g., LDA) .
Reaction Mechanisms and Optimization
Key mechanistic insights and experimental optimizations include:
-
Steric Effects : The azabicyclo framework may influence regioselectivity in substitution reactions.
-
Protecting Groups : The tert-butyl ester stabilizes the molecule during reaction sequences, preventing premature hydrolysis .
-
Monitoring : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to track reaction progress.
Scientific Research Applications
Chemistry
Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity allows it to participate in various chemical reactions, including substitution and oxidation.
Biology
In biological research, this compound is utilized to study enzyme inhibitors and receptor binding mechanisms. Its structural features enable it to interact with biological targets, making it a candidate for investigating metabolic pathways and cellular processes.
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in developing pharmaceuticals aimed at treating neurological disorders. Its ability to modulate receptor activity positions it as a promising candidate for drug development.
Industrial Applications
In industry, this compound is employed in synthesizing specialty chemicals and materials. Its unique properties allow for the production of compounds with specific functionalities required in various applications.
Case Studies
Case Study 1: Pharmaceutical Development
Research has shown that this compound can act as a mu-opioid receptor antagonist, providing insights into its potential use in pain management therapies .
Case Study 2: Enzyme Inhibition Studies
In enzyme inhibition studies, this compound demonstrated significant activity against specific enzymes involved in metabolic pathways, suggesting its role as a lead compound for developing new enzyme inhibitors .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The bromine atom allows for selective binding to certain enzymes or receptors, which can inhibit or activate specific biological pathways. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar structure but lacks the bromoethyl group.
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride: A hydrochloride salt form with different solubility properties.
Uniqueness
The presence of the bromoethyl group in tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate provides unique reactivity and binding properties, making it distinct from its analogs. This allows for more specific interactions in chemical and biological systems, enhancing its utility in research and industrial applications .
Biological Activity
Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which includes a tert-butyl group and a bromoethyl substituent. The presence of these functional groups contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2126162-81-8 |
| Molecular Formula | C14H24BrNO2 |
| Molecular Weight | 304.25 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Bicyclic Core : The initial step involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate.
- Introduction of the Bromoethyl Group : This intermediate is then reacted with 2-bromoethanol under controlled conditions to yield the final product.
These synthetic routes can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
This compound has been investigated for its potential as an enzyme inhibitor and receptor antagonist, particularly in the context of neurological disorders . Its structure allows it to interact with various biological targets, influencing cellular pathways and activities.
Case Studies
- Kappa Opioid Receptor Antagonism : Research has demonstrated that analogs of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant antagonistic activity at kappa opioid receptors, suggesting potential therapeutic applications in pain management and addiction treatment .
- Enzyme Inhibition Studies : In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, indicating its potential as a lead compound in drug development .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Selectivity and Potency : Variants of this compound have demonstrated varying degrees of selectivity towards different receptor types, which is crucial for minimizing side effects in therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the bromoethyl group can significantly alter biological activity, providing insights into optimizing compounds for desired effects .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹³C NMR identifies key signals (e.g., δ ~159 ppm for the Boc carbonyl, δ ~35 ppm for the bicyclic carbons) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z ~322.1) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
How can researchers address conflicting yield data reported for analogous alkylation reactions?
Advanced Research Question
Discrepancies in yields (e.g., 50% vs. 70%) arise from:
- Reagent Purity : Impurities in dibromoethane or amine intermediates reduce efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions vs. DCE .
- Workflow Adjustments : In situ quenching with Na₂S₂O₃ removes excess alkylating agents, improving reproducibility .
What role does the bromoethyl group play in downstream applications, such as radiochemistry or molecular probes?
Advanced Research Question
The bromine atom serves as a handle for:
- Radiofluorination : Bromine-to-fluorine exchange (e.g., using [¹⁸F]Selectfluor) generates PET tracers .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable diversification .
- Proteolysis-Targeting Chimeras (PROTACs) : Bromoethyl derivatives act as linkers for E3 ligase recruitment .
What are common side products in the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Dihydroisoquinoline Byproducts : Intramolecular cyclization of the bromoethyl group with the amine forms 6-membered rings. Mitigation: Use bulky bases (e.g., DIPEA) to suppress elimination .
- De-Boc Products : Acidic conditions (e.g., TFA) prematurely remove the Boc group. Stabilization: Neutral pH during workup .
How does the compound’s reactivity compare to non-brominated analogs in nucleophilic substitution reactions?
Basic Research Question
The bromoethyl group enhances electrophilicity:
- SN2 Reactions : Faster kinetics with primary amines (e.g., morpholine) vs. non-brominated analogs .
- Solvolysis : Stability in aqueous buffers (pH 7.4) is lower than chloroethyl derivatives, requiring anhydrous storage .
What computational methods are used to predict the conformational flexibility of the bicyclic core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
